Regioisomeric Purity Advantage Over Cloxacillin-Related Isoxazole Impurities
The target compound is a distinct regioisomer from the common cloxacillin impurity 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid. The key differentiator is the substitution pattern: the carboxylic acid group resides at position 3 versus position 4, and the chlorophenyl group at position 4 versus position 3, with an additional methyl group absent in the target . This structural distinction is critical for analytical method development, where co-elution of regioisomers can compromise quantification accuracy. The target compound is reported with a molecular weight of 223.61 g/mol (C₁₀H₆ClNO₃), whereas the cloxacillin impurity has a molecular weight of 237.64 g/mol (C₁₁H₈ClNO₃), yielding a mass difference of 14.03 Da [1].
| Evidence Dimension | Molecular Weight and Regioisomeric Identity |
|---|---|
| Target Compound Data | MW 223.61 g/mol; 4-(2-chlorophenyl)isoxazole-3-carboxylic acid |
| Comparator Or Baseline | MW 237.64 g/mol; 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid (Cloxacillin Impurity D) |
| Quantified Difference | ΔMW = 14.03 Da; regioisomeric shift of both carboxy and chlorophenyl groups plus absence of C5-methyl |
| Conditions | HPLC-UV or LC-MS chromatographic separation context for pharmaceutical impurity testing |
Why This Matters
Selecting the correct regioisomer ensures accurate impurity profiling and avoids analytical false positives or negatives in quality control of isoxazolyl penicillin drug substances.
- [1] Pharmaffiliates. Cloxacillin - Impurity D (Freebase). CAS 23598-72-3. https://www.pharmaffiliates.com (accessed 2026-04-25). View Source
